molecular formula C16H17F2N3O2 B6702827 N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6702827
M. Wt: 321.32 g/mol
InChI Key: ZHTKSYSMTJTVBS-UHFFFAOYSA-N
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Description

N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group and an oxadiazole ring

Properties

IUPAC Name

N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-8(22)20-16(2,3)15-19-14(23-21-15)12-7-11(12)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKSYSMTJTVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2CC2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate from 2,4-difluorophenyl derivatives through cyclopropanation reactions.

    Oxadiazole Ring Formation: The cyclopropyl intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This step often involves the use of reagents such as hydrazine and carbonyl compounds under controlled conditions.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or oxadiazoles.

Scientific Research Applications

N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biomolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxadiazole moieties play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-[2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: shares similarities with other oxadiazole derivatives and cyclopropyl-containing compounds.

    2,4-Difluorophenyl derivatives: Compounds with similar aromatic structures and fluorine substitutions.

    Cyclopropyl derivatives: Compounds containing the cyclopropyl group, known for their rigidity and unique chemical properties.

Uniqueness

  • The combination of the cyclopropyl group and the oxadiazole ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
  • The presence of the difluorophenyl group enhances its stability and reactivity, contributing to its potential applications in various fields.

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